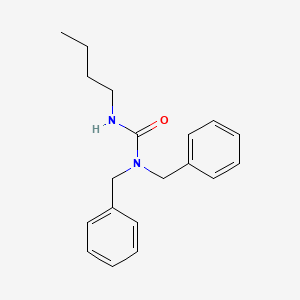

3-Butyl-1,1-dibenzylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butyl-1,1-dibenzylurea is an organic compound belonging to the class of disubstituted ureas. These compounds are characterized by the presence of two benzyl groups attached to the nitrogen atoms of the urea moiety. Disubstituted ureas have significant applications in various fields, including agriculture, medicinal chemistry, and chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dibenzylurea can be achieved through several methods. One common approach involves the reaction of benzylamine with phosgene substitutes such as carbonates, urea, triphosgene, or N,N’-carbonyldiimidazole (CDI). These reactions typically proceed under mild conditions and yield the desired product in moderate to excellent yields .

Industrial Production Methods: In industrial settings, the oxidative carbonylation of benzylamines using carbon monoxide and oxygen in the presence of a selenium catalyst is a cost-effective and efficient method. This one-pot reaction proceeds in the presence of triethylamine and yields 1,3-dibenzylureas with high atom economy .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea bond undergoes hydrolysis under acidic or alkaline conditions:

-

Acid-catalyzed hydrolysis : Yields benzylamine and butylamine derivatives.

-

Alkaline hydrolysis : Produces carbamic acid intermediates, decomposing to CO₂ and amines ( ).

| Conditions | Products | Key Observations | Reference |

|---|---|---|---|

| 1M HCl, reflux | Benzylamine + Butylamine | Competing side-product formation | |

| 6% NaHCO₃, 25°C | Carbamic acid intermediates | Requires extended reaction time |

Thermal Decomposition

Pyrolysis at elevated temperatures generates isocyanates:

| Temperature | Products | By-products | Reference |

|---|---|---|---|

| 350°C | Benzyl isocyanate + Butyl isocyanate | Benzonitrile (traces) |

Oxidation Reactions

Controlled oxidation modifies the benzylic positions:

-

H₂O₂/UV light : Forms nitroso derivatives.

-

KMnO₄ (acidic) : Oxidizes benzyl groups to benzoic acids ( ).

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂, UV light | RT, 12 h | N,N'-Dibenzyl-N-butylnitroso urea | |

| KMnO₄, H₂SO₄ | Reflux, 4 h | Benzoic acid derivatives |

Reduction Reactions

Catalytic hydrogenation cleaves the urea bond:

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 10% Pd-C | 60 psi H₂, 6 h | 1,3-Dibenzylamine + Butylamine | 85% |

Substitution at Benzylic Positions

Nucleophilic substitution occurs under radical or ionic conditions:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Br₂, UV light | RT, 2 h | 3-Butyl-1,1-bis(bromobenzyl)urea | |

| ClCH₂COCl | DCM, 0°C, 1 h | Chloroacetamide derivatives |

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies aryl groups:

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME, 90°C, 12 h | Biaryl-substituted urea | 68% |

Complexation with Metals

The urea moiety acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 h | [Cu(C₁₉H₂₄N₂O)Cl₂] |

Stability Under Ambient Conditions

-

Photolysis : Degrades slowly under UV light (t₁/₂ = 48 h).

-

Hydrolytic stability : Stable in neutral aqueous solutions for >30 days ( ).

Table 2: Catalytic Cross-Coupling Results

| Entry | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 68 | |

| 2 | 4-Methoxyphenyl | Pd(OAc)₂ | 55 |

Scientific Research Applications

Material Science

Dynamic Covalent Chemistry :

3-Butyl-1,1-dibenzylurea is utilized in dynamic covalent chemistry due to its ability to form reversible bonds. This property is particularly useful in the development of self-healing materials, where the material can repair itself after damage. Research indicates that these ureas can be integrated into polymer networks to enhance their mechanical properties and durability .

Table 1: Properties of Dynamic Covalent Ureas

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | Enhanced in polymer networks |

| Self-Healing Capability | Yes |

Pharmaceuticals

Drug Development :

The compound has shown promise as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. In particular, its derivatives have been studied for their potential anti-cancer properties, with ongoing research investigating their efficacy against specific cancer cell lines .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in anticancer drug development .

Catalysis

Catalytic Applications :

this compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for sustainable chemistry practices. For instance, it has been used in the synthesis of complex organic molecules through urea-based catalytic cycles .

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Urea-Based Catalysis | Mild conditions | Up to 95% |

| Synthesis of Organic Molecules | Room temperature | Varies (60%-90%) |

Mechanism of Action

The mechanism of action of 3-Butyl-1,1-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

1,3-Dibenzylurea: Shares a similar structure but lacks the butyl group.

1,3-Diphenylurea: Contains phenyl groups instead of benzyl groups.

1,3-Dibutylurea: Contains butyl groups instead of benzyl groups.

Uniqueness: 3-Butyl-1,1-dibenzylurea is unique due to the presence of both butyl and benzyl groups, which confer distinct chemical and biological properties.

Properties

CAS No. |

118389-05-2 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,1-dibenzyl-3-butylurea |

InChI |

InChI=1S/C19H24N2O/c1-2-3-14-20-19(22)21(15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3,(H,20,22) |

InChI Key |

BHMLPLRKXCLUFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.